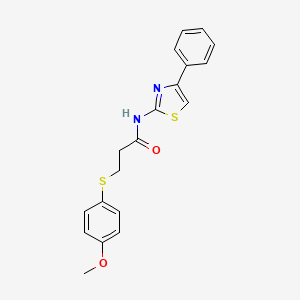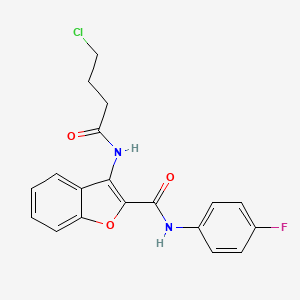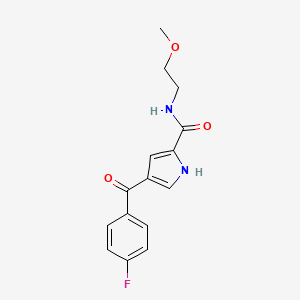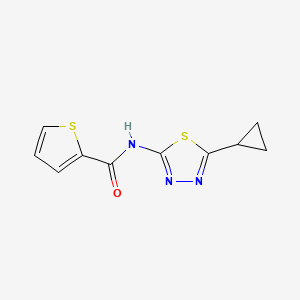![molecular formula C20H18F3N3O2 B2921707 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034422-07-4](/img/structure/B2921707.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a trifluoro-methoxyphenyl group attached to it.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various methods such as benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . This could also be true for the imidazole ring in this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Optical Material Development
Research into the synthesis of low-cost emitters with large Stokes' shifts has highlighted the potential use of related compounds in the development of luminescent materials. In a study by Volpi et al. (2017), 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized, showcasing two absorption maxima and a notable Stokes' shift range. These derivatives, due to their quantum yield tuning abilities and large Stokes' shifts, show promise for application in creating luminescent materials for various optical applications. Such materials could be crucial for displays, sensors, and other technologies requiring high-performance luminescent properties (Volpi et al., 2017).
Advanced Material Synthesis
The compound and its derivatives are also significant in the synthesis of advanced materials. For instance, Huang et al. (2021) demonstrated the synthesis of boric acid ester intermediates with benzene rings, employing a three-step substitution reaction. These intermediates, including compounds structurally similar to (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone, were confirmed via spectroscopic techniques and crystallographic analysis. The study not only underscores the structural intricacy of these compounds but also their potential in crafting materials with specific electrostatic and molecular orbital properties, which could find applications in electronics and nanotechnology (Huang et al., 2021).
Pharmaceutical Research
Although direct studies on the exact compound mentioned were not found, related research indicates the potential pharmaceutical relevance of similar compounds. For example, research into the antimicrobial and antimycobacterial activities of new pyridine derivatives, including those with imidazol-1-yl and pyridin-3-yl-methanone groups, suggests that these structures could be instrumental in developing new therapeutic agents. The antimicrobial and antimycobacterial screening of these compounds has shown promising results against various strains of bacteria and fungi, indicating the potential for the development of new medications or treatment methods (Narasimhan et al., 2011).
Mécanisme D'action
Target of Action
Many imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some imidazole derivatives have been shown to inhibit microtubule assembly formation , which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Some imidazole derivatives have been shown to have antiproliferative activity against various human cancer cell lines , suggesting that this compound may also have similar effects.
Propriétés
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-11-24-15-5-3-4-6-16(15)26(11)12-7-8-25(10-12)20(27)13-9-14(21)18(23)19(28-2)17(13)22/h3-6,9,12H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDMCOUTWGBTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=C(C(=C4F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)








![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![8-(4-fluorophenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2921644.png)

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)
